molecular formula C19H17ClN2O3 B4117736 methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride

methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride

Cat. No. B4117736
M. Wt: 356.8 g/mol
InChI Key: DSYICOIPGNUJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride, also known as MNACB, is a chemical compound that has been extensively researched for its potential use as a therapeutic agent. This compound belongs to the class of benzoate esters and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling molecule that promotes the growth of new blood vessels.
Biochemical and Physiological Effects:
methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels. methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride has also been found to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride in lab experiments include its high potency, selectivity, and low toxicity. methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride has also been found to exhibit good solubility in water and organic solvents, which makes it easy to work with in the lab. However, the limitations of using methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride in lab experiments include its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research of methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride. One potential direction is the development of methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride derivatives with improved pharmacological properties. Another potential direction is the investigation of the use of methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride in combination with other therapeutic agents for the treatment of diseases. Additionally, the development of new diagnostic tools based on methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride is another potential direction for future research.
Conclusion:
In conclusion, methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride is a chemical compound that has been extensively researched for its potential use as a therapeutic agent. It exhibits a range of biochemical and physiological effects, and has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. While there are advantages and limitations to using methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride in lab experiments, there are also several potential future directions for research in this area.

Scientific Research Applications

Methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.

properties

IUPAC Name

methyl 2-(naphthalen-2-ylcarbamoylamino)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3.ClH/c1-24-18(22)16-8-4-5-9-17(16)21-19(23)20-15-11-10-13-6-2-3-7-14(13)12-15;/h2-12H,1H3,(H2,20,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYICOIPGNUJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(naphthalen-2-ylcarbamoylamino)benzoate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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